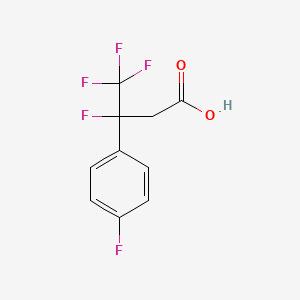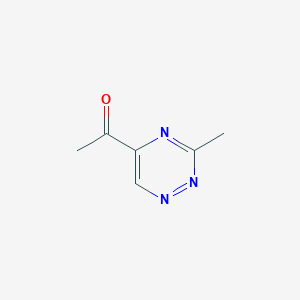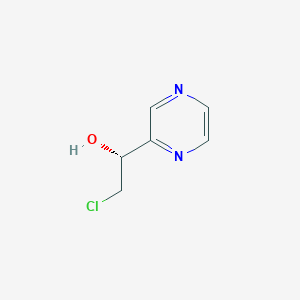
(R)-2-Chloro-1-(pyrazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Chloro-1-(pyrazin-2-yl)ethanol is a chiral compound that contains a pyrazine ring substituted with a chloro group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with chloroethanol under specific conditions. One common method includes the nucleophilic substitution reaction where pyrazine is reacted with ®-2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-1-(pyrazin-2-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on achieving high enantiomeric purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-1-(pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.
Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: Formation of 2-azido-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.
Scientific Research Applications
®-2-Chloro-1-(pyrazin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-2-Chloro-1-(pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazine ring can also engage in π-π stacking interactions, contributing to the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(pyrazin-2-yl)ethanol: The racemic mixture of the compound.
2-Chloro-1-(pyridin-2-yl)ethanol: A similar compound with a pyridine ring instead of a pyrazine ring.
2-Chloro-1-(quinolin-2-yl)ethanol: A compound with a quinoline ring.
Uniqueness
®-2-Chloro-1-(pyrazin-2-yl)ethanol is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties. The presence of the pyrazine ring also imparts unique electronic and steric characteristics compared to other similar compounds.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(1R)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m0/s1 |
InChI Key |
UUDOAGGITCXZJP-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=C(C=N1)[C@H](CCl)O |
Canonical SMILES |
C1=CN=C(C=N1)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
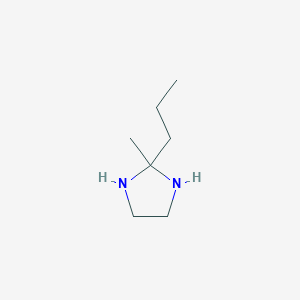
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
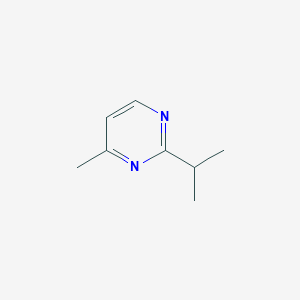
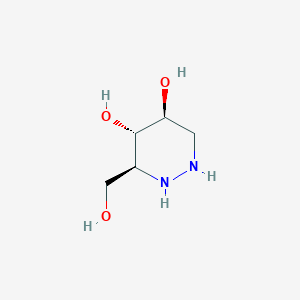

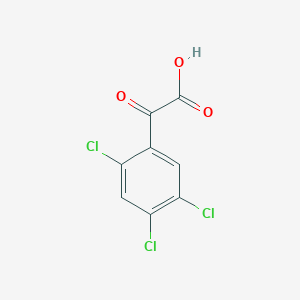

![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
